molecular formula C15H15N5O4S B8418532 1-(4-Cyano-3-(4-nitrophenyl)isothiazol-5-yl)-3-(3-methoxypropyl)urea

1-(4-Cyano-3-(4-nitrophenyl)isothiazol-5-yl)-3-(3-methoxypropyl)urea

Cat. No.: B8418532
M. Wt: 361.4 g/mol
InChI Key: WFWWKAUKRCZJJW-UHFFFAOYSA-N
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Description

1-(4-Cyano-3-(4-nitrophenyl)isothiazol-5-yl)-3-(3-methoxypropyl)urea is a useful research compound. Its molecular formula is C15H15N5O4S and its molecular weight is 361.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H15N5O4S

Molecular Weight

361.4 g/mol

IUPAC Name

1-[4-cyano-3-(4-nitrophenyl)-1,2-thiazol-5-yl]-3-(3-methoxypropyl)urea

InChI

InChI=1S/C15H15N5O4S/c1-24-8-2-7-17-15(21)18-14-12(9-16)13(19-25-14)10-3-5-11(6-4-10)20(22)23/h3-6H,2,7-8H2,1H3,(H2,17,18,21)

InChI Key

WFWWKAUKRCZJJW-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)NC1=C(C(=NS1)C2=CC=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of phenyl (4-cyano-3-(4-nitrophenyl)isothiazol-5-yl)carbamate (37 mg, 0.10 mmol) and 3-methoxypropylamine (0.015 mL, 0.15 mmol) in 0.8 mL dioxane was heated at 80° C. After 2 hours the reaction mixture was evaporated to a solid film. The solid was triturated with dichloromethane and then 10% EtOAc in hexane to give a yellow-orange solid. This material was then chromatographed eluting with gradient 50% to 70% EtOAc in hexane. The filtrate from trituration and material from another reaction were combined and chromatographed with EtOAc/hexane. The clean product lots were combined to give the title compound as an off-white solid (27 mg).
Quantity
37 mg
Type
reactant
Reaction Step One
Quantity
0.015 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One

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